molecular formula C9H11Cl2NO2S B13957034 1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide

1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide

Cat. No.: B13957034
M. Wt: 268.16 g/mol
InChI Key: MYUNICJUGFRJJT-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-N-ethylmethanesulfonamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethylmethanesulfonamide moiety

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 2,5-dichloroaniline with ethylmethanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-dichloroaniline attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group, potentially altering the compound’s biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound has been investigated for its potential biological activities, including antibacterial and antiparasitic properties.

    Medicine: Research has focused on its potential therapeutic applications, such as its use in the treatment of bacterial infections and parasitic diseases.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting the activity of enzymes or receptors. The dichlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-N-ethylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:

    1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound also contains a dichlorophenyl group but has a biguanide core, which may confer different biological activities.

    1-(2,5-Dichlorophenyl)piperazine: This compound features a piperazine ring instead of an ethylmethanesulfonamide group, leading to variations in its chemical and biological properties.

Properties

Molecular Formula

C9H11Cl2NO2S

Molecular Weight

268.16 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide

InChI

InChI=1S/C9H11Cl2NO2S/c1-2-12-15(13,14)6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3

InChI Key

MYUNICJUGFRJJT-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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